molecular formula C16H31ClO3 B1202960 9-Chloro-10-hydroxyhexadecanoic acid

9-Chloro-10-hydroxyhexadecanoic acid

Cat. No.: B1202960
M. Wt: 306.9 g/mol
InChI Key: YTOQELMVXKVDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-10-hydroxyhexadecanoic acid is a halogenated and oxygenated derivative of hexadecanoic acid with the molecular formula C16H31ClO3 and an average mass of 306.871 g/mol . This compound is a chlorinated hydroxy fatty acid, featuring chloro and hydroxy functional groups at the 9 and 10 carbon positions of the aliphatic chain, respectively . Its structure is characterized by a carboxy group, two stereocenters, and multiple rotatable bonds, yielding a calculated logP of 5.31, which indicates high lipophilicity . As a curated natural product, it has been identified in the jellyfish Aurelia aurita . This fatty acid derivative is of significant interest in medicinal chemistry and lipid research, particularly in the study of structure-activity relationships (SAR) of bioactive lipids. Research on analogous 9-hydroxy fatty acids has demonstrated that the substituent at the C9 position is critical for biological activity, requiring the capacity for hydrogen bonding to interact with molecular targets such as histone deacetylase 1 (HDAC1) . The presence of both chloro and hydroxy moieties on adjacent carbons makes this compound a valuable scaffold for investigating the antiproliferative effects of modified lipids on cancer cell lines, building upon established research into 9-hydroxystearic acid and its derivatives . The structural features of this compound suggest potential utility as a synthetic intermediate or a standard in analytical methods for profiling complex lipid mixtures. Handling and Storage : Follow safe laboratory practices. For specific handling and storage information, consult the Safety Data Sheet (SDS). Notice : This product is intended for research purposes only. It is not approved for use in humans or animals, nor as a diagnostic, therapeutic, or medicinal agent.

Properties

Molecular Formula

C16H31ClO3

Molecular Weight

306.9 g/mol

IUPAC Name

9-chloro-10-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H31ClO3/c1-2-3-4-9-12-15(18)14(17)11-8-6-5-7-10-13-16(19)20/h14-15,18H,2-13H2,1H3,(H,19,20)

InChI Key

YTOQELMVXKVDDX-UHFFFAOYSA-N

SMILES

CCCCCCC(C(CCCCCCCC(=O)O)Cl)O

Canonical SMILES

CCCCCCC(C(CCCCCCCC(=O)O)Cl)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

9-Chloro-10-hydroxyhexadecanoic acid has shown potential in pharmaceutical research due to its biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory responses in various cell types. Its ability to influence lipid metabolism could be beneficial in developing treatments for inflammatory diseases.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Case Study: In Vitro Studies

A study conducted on cell lines demonstrated that this compound could reduce pro-inflammatory cytokine production, indicating its potential use in treating conditions such as arthritis or other inflammatory disorders.

Biochemical Research

The compound's unique structure allows for various biochemical applications:

  • Lipid Metabolism Studies : Interaction studies have focused on how this compound affects cellular membranes and metabolic pathways. Its role in lipid signaling pathways is being investigated to understand better its potential implications in metabolic disorders.
  • Cell Signaling Pathways : The compound may influence cell signaling due to its structural properties, which can affect how cells respond to different stimuli. This aspect is crucial for understanding diseases related to cell signaling dysregulation.

Data Table: Comparison with Similar Compounds

Compound NameChemical FormulaUnique Features
9-Hydroxyhexadecanoic acidC16H32O3Hydroxyl group only, no chlorine
9-Chloro-10-hydroxyoctadecanoic acidC18H35ClO3Longer carbon chain (octadecanoic)
10-Chloro-9-hydroxyoctadecanoic acidC18H35ClO3Chlorine at position 10 instead of 9
12-Hydroxystearic acidC18H36O3Hydroxyl group at position 12

Environmental Applications

Research has also indicated the presence of this compound in certain ecological contexts, particularly within bee species such as Apis cerana. Its role in their physiology or defense mechanisms suggests potential applications in ecological studies and environmental monitoring.

Case Study: Ecological Impact

Studies have shown that this compound may play a role in the chemical communication of bees, influencing their behavior and interactions within their environment. Understanding these interactions can provide insights into pollinator health and conservation efforts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table compares 9-chloro-10-hydroxyhexadecanoic acid with structurally related chlorinated or hydroxylated fatty acids, emphasizing differences in functional group positions, chain lengths, and physicochemical properties:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Features Source/Context
This compound C₁₆H₃₁ClO₃ 306.196 Cl at C9, OH at C10; degradation product of epoxyhexadecanoic acids Ice algae, adipocere
9-Hydroxy-10-chloro-hexadecanoic acid C₁₆H₃₁ClO₃ 306.196 OH at C9, Cl at C10; positional isomer with distinct reactivity Lipid degradation
9-Chloro-10-hydroxy-octadecanoic acid C₁₈H₃₅ClO₃ 334.227 18-carbon chain; longer chain alters solubility and biodegradation kinetics Adipocere
9-Hydroxy-10-methoxyhexadecanoic acid C₁₇H₃₄O₄ 302.246 Methoxy group replaces Cl; higher polarity Degradation byproducts
10-Hydroxy-12-octadecenoic acid C₁₈H₃₄O₃ 298.251 Unsaturated (C12 double bond); lower thermal stability Adipocere

Key Differences in Reactivity and Stability

  • Positional Isomerism: The placement of Cl and OH groups significantly influences reactivity. For instance, this compound is more resistant to hydrolysis than its isomer 9-hydroxy-10-chloro-hexadecanoic acid due to steric and electronic effects .
  • Chain Length: Octadecanoic (C18) analogues, such as 9-chloro-10-hydroxy-octadecanoic acid, exhibit higher hydrophobicity and slower degradation rates compared to C16 variants .
  • Functional Groups: Methoxy-containing analogues (e.g., 9-hydroxy-10-methoxyhexadecanoic acid) are more polar and less stable under acidic conditions than chlorinated counterparts .

Forensic and Environmental Significance

  • Adipocere Formation: Chlorinated hydroxy acids like this compound are biomarkers for adipocere formation in anaerobic environments, whereas unsaturated hydroxy acids (e.g., 10-hydroxy-12-octadecenoic acid) indicate oxidative degradation .
  • Environmental Degradation: In ice algae, the presence of this compound correlates with cold-temperature lipid oxidation, whereas methoxyhydrins (e.g., 9-methoxy-10-hydroxyhexadecanoic acid) form under milder conditions .

Preparation Methods

Regioselectivity in Chlorination

Unwanted chlorination at adjacent carbons (e.g., position 8 or 11) remains a hurdle. Strategies to improve selectivity include:

  • Directed ortho-chlorination : Using bulky protecting groups to sterically hinder undesired sites.

  • Catalytic systems : Transition metal catalysts (e.g., Pd/Cu) to direct chlorine placement.

Purification Difficulties

The compound’s high hydrophobicity complicates isolation. Techniques such as reverse-phase HPLC or silver ion chromatography are employed, albeit with increased time and cost.

Green Chemistry Alternatives

Recent advances explore electrochemical chlorination to replace toxic reagents like SO₂Cl₂. Preliminary studies show promise, with yields comparable to traditional methods .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-chloro-10-hydroxyhexadecanoic acid, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis of this compound is typically derived from the degradation of (Z/E)-9,10-epoxyhexadecanoic acids under acidic or halogenated conditions. Critical parameters include temperature control (20–25°C to minimize side reactions), solvent polarity (chloroform or acetic acid for optimal solubility), and reaction time (monitored via TLC or HPLC). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the chlorohydrin product from diol or methoxyhydrin byproducts .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be optimized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR to identify the hydroxyl (δ 1.5–2.5 ppm, broad singlet) and chloro (δ 3.5–4.0 ppm, multiplet) groups. 13C^{13}C-NMR should confirm the carbonyl carbon (δ 170–180 ppm) and chlorine-induced deshielding at C9/C10.
  • MS : High-resolution ESI-MS in negative ion mode ([M-H]^- at m/z 305.19) helps verify molecular weight. Fragmentation patterns (e.g., loss of HCl or H2 _2O) distinguish positional isomers (e.g., 9-chloro vs. 10-chloro derivatives). Cross-reference with databases like NIST or LMFA for validation .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound under varying environmental conditions, and how can these pathways be experimentally differentiated?

  • Methodological Answer : Degradation occurs via:

  • Hydrolysis : Under alkaline conditions (pH > 10), the chloro group hydrolyzes to form 9,10-dihydroxyhexadecanoic acid.
  • Photolysis : UV exposure generates radical intermediates, leading to chain-shortened products (e.g., hexadecenic acids).
  • Microbial degradation : Anaerobic bacteria preferentially cleave the C9–C10 bond, producing shorter-chain fatty acids.
  • Differentiation : Use isotopic labeling (e.g., 13C^{13}C-C9/C10) with LC-MS/MS to track pathway-specific products. Compare kinetic data (half-lives) under controlled pH, light, and microbial conditions .

Q. How does the stereochemical configuration at positions 9 and 10 affect the biological activity or chemical reactivity of this compound?

  • Methodological Answer : The syn vs. anti orientation of the Cl and OH groups alters hydrogen-bonding capacity and lipid bilayer interactions. For example:

  • Biological activity : Syn isomers may exhibit higher antimicrobial activity due to enhanced membrane disruption.
  • Chemical reactivity : Anti isomers are more prone to intramolecular cyclization under heat, forming epoxide intermediates.
  • Analysis : Chiral HPLC (e.g., Chiralpak IG-3 column) or circular dichroism (CD) spectroscopy can resolve enantiomers. Compare reactivity using kinetic assays (e.g., hydrolysis rates in buffered solutions) .

Q. When encountering contradictory data in the quantification of this compound using chromatographic techniques, what systematic approaches can resolve these discrepancies?

  • Methodological Answer :

  • Calibration : Use certified reference standards (e.g., NIST-traceable) to validate retention times and response factors.
  • Matrix effects : Spike samples with deuterated analogs (e.g., d3_3-9-chloro-10-hydroxyhexadecanoic acid) to correct for ion suppression in LC-MS.
  • Interfering compounds : Employ tandem MS/MS (MRM mode) to isolate target ions from co-eluting isomers (e.g., 10-chloro-9-hydroxy derivatives).
  • Statistical validation : Apply ANOVA or Grubbs’ test to identify outliers in replicate analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Chloro-10-hydroxyhexadecanoic acid
Reactant of Route 2
9-Chloro-10-hydroxyhexadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.